molecular formula C43H48N2O2 B13429505 Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine

Cat. No.: B13429505
M. Wt: 624.9 g/mol
InChI Key: CAAILVUTOAUEHL-BOMCYIIUSA-N
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Description

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is a compound that has garnered significant attention in the field of medicinal chemistry. It is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents and its unique properties in targeting cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine typically involves the reaction of 4-(phenylmethyl)phenol with N,N-dimethyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine involves its interaction with estrogen receptors. It competes with estrogen for binding to the receptor, thereby inhibiting the estrogen-mediated proliferation of cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells by modulating various signaling pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is unique due to its enhanced ability to target cancer cells and its potential to improve the efficacy of existing chemotherapeutic agents. Its structural modifications provide distinct pharmacological properties compared to its parent compound and other derivatives .

Biological Activity

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, commonly referred to as a derivative of tamoxifen, exhibits significant biological activity primarily in the context of breast cancer treatment and various other therapeutic applications. This article delves into its mechanisms of action, structure-activity relationships, clinical implications, and recent research findings.

Tamoxifen functions as a selective estrogen receptor modulator (SERM), primarily acting on estrogen receptor-positive (ER+) breast cancer cells. The compound inhibits the binding of estrogen to its receptor, thereby reducing the proliferation of cancer cells. It also induces apoptosis through various pathways, including:

  • Inhibition of Protein Kinase C (PKC) : Tamoxifen has been shown to inhibit PKC, which is crucial for cell signaling related to growth and survival. This inhibition leads to decreased DNA synthesis and promotes apoptotic pathways in cancer cells .
  • Alteration of Intracellular Calcium Levels : Tamoxifen administration results in increased intracellular and mitochondrial calcium ion levels, further contributing to its apoptotic effects .
  • Modulation of Growth Factors : The compound reduces levels of tumor growth factor α and insulin-like growth factor 1, which are known to stimulate tumor growth .

Structure-Activity Relationships

Research has indicated that the biological activity of tamoxifen derivatives is closely linked to their chemical structure. For instance:

  • PKC Translocation : Studies have demonstrated that certain structural features are necessary for tamoxifen's ability to induce PKC translocation in MCF-7 breast cancer cells. Compounds lacking specific functional groups were found to be inactive .
  • Antiproliferative Effects : The relationship between the chemical structure and the ability to inhibit cell growth has been established, with derivatives showing varying degrees of efficacy against different cancer cell lines .

Clinical Implications

Tamoxifen is widely used in clinical settings for the treatment and prevention of ER+ breast cancer. Its long half-life allows for sustained therapeutic effects, making it a cornerstone in breast cancer therapy since its FDA approval in 1977. The recommended dosage typically ranges around 20 mg daily .

Case Studies

  • Breast Cancer Treatment : A study highlighted the efficacy of tamoxifen derivatives in enhancing the effects of chemotherapeutic agents like doxorubicin. In clinical trials, these derivatives improved overall survival rates among breast cancer patients .
  • Ovarian Protection : Recent research indicates that tamoxifen can prevent follicle loss during chemotherapy, suggesting potential applications in preserving fertility among women undergoing cancer treatment .

Recent Research Findings

Recent studies have explored various aspects of tamoxifen derivatives and their biological activities:

  • Antibacterial Activity : Some tamoxifen derivatives have shown promising antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential new application beyond oncology .
  • Endosomal Trafficking : Research has demonstrated that tamoxifen compounds can block retrograde trafficking of bacterial toxins, providing insights into their protective mechanisms against cellular damage .

Data Tables

Compound Activity Mechanism Reference
TamoxifenAntitumorER antagonist; PKC inhibition
DPPEAntihistamine; enhances chemotherapyP-glycoprotein modulation
Compound 211Protective against STx2Endosomal trafficking inhibition

Properties

Molecular Formula

C43H48N2O2

Molecular Weight

624.9 g/mol

IUPAC Name

2-[4-[[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl]-phenylmethyl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41+

InChI Key

CAAILVUTOAUEHL-BOMCYIIUSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)\C4=CC=C(C=C4)OCCN(C)C)/C5=CC=CC=C5

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5

Origin of Product

United States

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